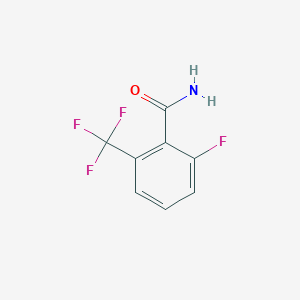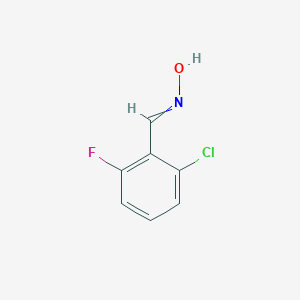
Oxima de 2-cloro-6-fluorobenzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-fluorobenzaldehyde oxime is a chemical compound with the molecular formula C7H5ClFNO It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime group, and the benzene ring is substituted with chlorine and fluorine atoms
Aplicaciones Científicas De Investigación
2-Chloro-6-fluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
Target of Action
2-Chloro-6-fluorobenzaldehyde is a halogenated benzaldehyde derivative . It is an intermediate in the synthesis of halogenated heterocyclic compounds . .
Mode of Action
The parent compound, 2-chloro-6-fluorobenzaldehyde, is known to undergo various chemical reactions . For instance, it reacts with sodium hydroxide to give a mixture of 2-chloro-6-fluorobenzene and 6-chlorosalicaldehyde . The oxime derivative might exhibit different interactions with its targets, leading to distinct biochemical changes.
Result of Action
The parent compound, 2-chloro-6-fluorobenzaldehyde, is used in the production of antiseptics and pesticides , suggesting that its oxime derivative might also have significant biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-6-fluorobenzaldehyde oxime can be synthesized through the reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
2-Chloro-6-fluorobenzaldehyde+Hydroxylamine hydrochloride→2-Chloro-6-fluorobenzaldehyde oxime+HCl
Industrial Production Methods: Industrial production of 2-chloro-6-fluorobenzaldehyde oxime involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications.
Types of Reactions:
Oxidation: 2-Chloro-6-fluorobenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldehyde oximes.
Comparación Con Compuestos Similares
2-Chloro-6-fluorobenzaldehyde: The parent compound without the oxime group.
2-Chloro-6-fluorobenzaldoxime: Another name for the same compound.
Chlorobenzaldehyde: A similar compound with only a chlorine substituent.
Fluorobenzaldehyde: A similar compound with only a fluorine substituent.
Uniqueness: 2-Chloro-6-fluorobenzaldehyde oxime is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, along with the oxime group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
443-33-4 |
|---|---|
Fórmula molecular |
C7H5ClFNO |
Peso molecular |
173.57 g/mol |
Nombre IUPAC |
(NZ)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4- |
Clave InChI |
OBJHLLOVMKKXDI-WMZJFQQLSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C=NO)F |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)/C=N\O)F |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C=NO)F |
Key on ui other cas no. |
443-33-4 |
Pictogramas |
Irritant |
Sinónimos |
2-Chloro-6-fluorobenzaldehyde Oxime |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
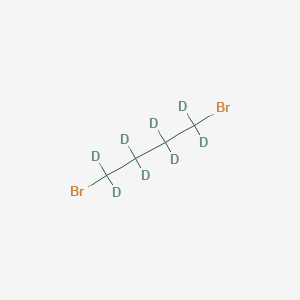
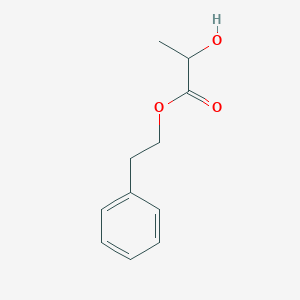
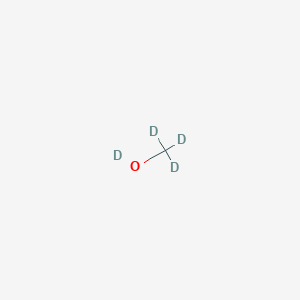
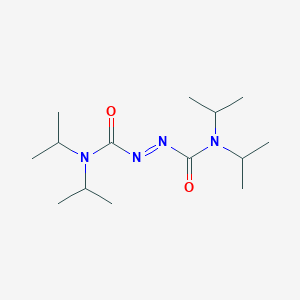
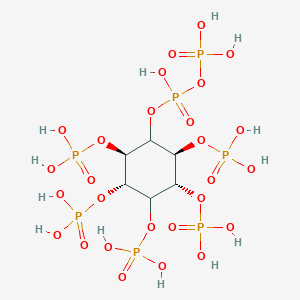
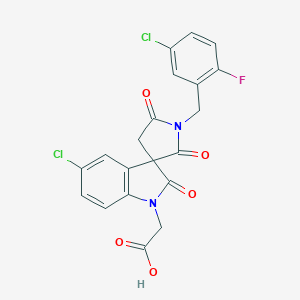
![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B120159.png)
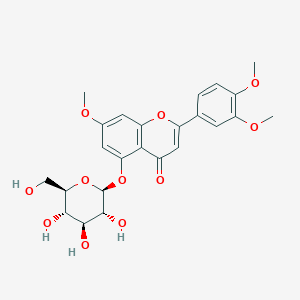
![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

![3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol](/img/structure/B120170.png)

